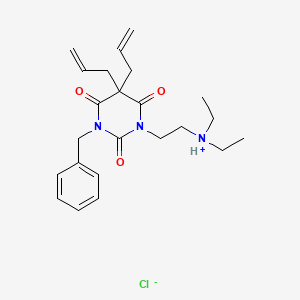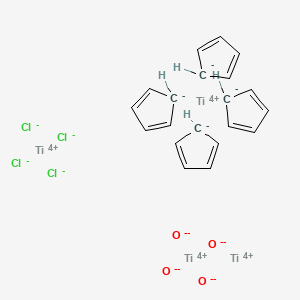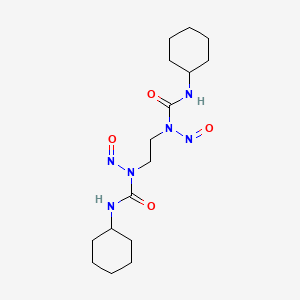
Urea, 1,1'-ethylenebis(3-cyclohexyl-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound characterized by its unique structure, which includes two cyclohexyl groups and nitroso functionalities
Vorbereitungsmethoden
The synthesis of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of ethylenediamine with cyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) involves its interaction with molecular targets through its nitroso groups. These groups can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect the function of the target molecules. The pathways involved may include inhibition of enzyme activity, alteration of protein structure, and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) include:
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- 1-cyclohexyl-3-(p-tolyl)urea
Eigenschaften
CAS-Nummer |
64624-62-0 |
|---|---|
Molekularformel |
C16H28N6O4 |
Molekulargewicht |
368.43 g/mol |
IUPAC-Name |
3-cyclohexyl-1-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C16H28N6O4/c23-15(17-13-7-3-1-4-8-13)21(19-25)11-12-22(20-26)16(24)18-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,23)(H,18,24) |
InChI-Schlüssel |
RVKJRHLXLFLTJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCN(C(=O)NC2CCCCC2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
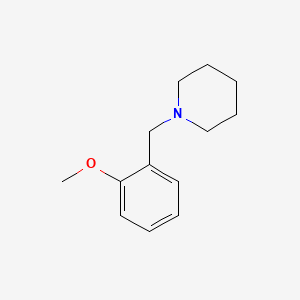
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
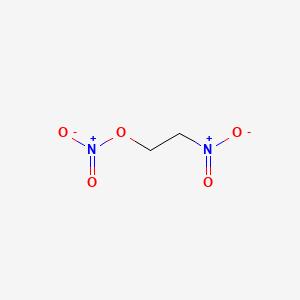
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
